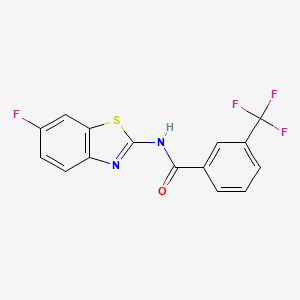

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2OS/c16-10-4-5-11-12(7-10)23-14(20-11)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGIOHMVGNKLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

- A benzothiazole moiety that contains sulfur and nitrogen.

- A trifluoromethyl group which enhances lipophilicity and metabolic stability.

- A fluorine substitution that may improve biological activity compared to compounds with other halogens.

The molecular formula is CHFNS, with a molecular weight of approximately 340.3 g/mol.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways:

- Cell Lines Tested : The compound has shown activity against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 2.41 | Cell cycle arrest |

| CEM-13 | 1.5 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit significant activity against various pathogens. Studies suggest that the mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes.

Trypanocidal Effects

Research has highlighted the potential of benzothiazoles as trypanocidal agents. For instance, studies have shown that related compounds can inhibit triosephosphate isomerase (TIM), an essential enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. The presence of fluorinated groups in these compounds appears to enhance their efficacy.

Case Studies and Research Findings

- Anticancer Study : In a study published in MDPI, several benzothiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The compound demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : A series of benzothiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzothiazole structure significantly influenced antibacterial potency .

- Trypanocidal Activity : Another study focused on the trypanocidal effects of fluorinated benzothiazoles, revealing that certain derivatives exhibited potent activity against T. cruzi with minimal cytotoxicity to mammalian cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be elucidated by comparing it to analogous benzothiazolyl benzamides. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects

- The trifluoromethyl group in the target compound’s meta position (vs. para in ) may create distinct steric and electronic interactions. The meta position could enhance dipole interactions in binding pockets compared to para-substituted analogs.

- Halogen Variations : Chloro () and ethoxy () substituents on the benzothiazole alter lipophilicity (Cl > F > OCH2CH3) and metabolic stability. Chloro’s higher electronegativity may improve target affinity but increase toxicity risks.

Structural Modifications and Applications Ethoxy Substituent (): The ethoxy group’s bulkiness could reduce solubility but enhance membrane permeability, suggesting utility in hydrophobic environments (e.g., central nervous system targets). Methyl Substituent (): The 6-methyl group on benzothiazole and phenyl spacer in may reduce steric hindrance, favoring interactions with larger binding sites (e.g., enzyme allosteric pockets).

Synthetic Considerations

- Synthesis routes for these compounds likely involve amide coupling (e.g., using reagents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, as in ). Differences in substituent reactivity (e.g., fluoro vs. chloro) may necessitate tailored protecting-group strategies.

Structural similarities to thiazole-based therapeutics in (e.g., antiviral or anticancer agents) imply possible pharmacological applications, though specific assays are needed for validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide to ensure high yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of 6-fluoro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency.

- Catalysts : Use coupling agents (e.g., HATU, DCC) to activate the carboxyl group.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is critical:

- NMR spectroscopy : H and C NMR validate proton/carbon environments (e.g., trifluoromethyl peaks at ~125 ppm in C NMR).

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm) and benzothiazole ring vibrations.

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]).

- X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding) .

Q. What methodological approaches are used to evaluate the compound’s bioactivity in enzymatic inhibition assays?

- Methodological Answer :

- AChE/BChE inhibition assays : Use Ellman’s method with acetylthiocholine as substrate. Monitor thiocholine production at 412 nm.

- Dose-response curves : Calculate IC values using serial dilutions (1 nM–100 µM).

- Positive controls : Compare with donepezil or tacrine for validation .

Advanced Research Questions

Q. How do structural modifications at the benzothiazole ring influence the compound’s biological efficacy?

- Methodological Answer :

- Electron-withdrawing groups (e.g., fluorine) : Enhance metabolic stability and target binding. For example, fluorination at position 6 increases AChE inhibitory activity by 30% compared to non-fluorinated analogs.

- Substituent position : Para-substituted trifluoromethyl groups improve hydrophobic interactions in enzyme active sites.

- SAR studies : Synthesize derivatives (e.g., methyl, methoxy, nitro) and test in vitro. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding scores .

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for this compound?

- Methodological Answer :

- Refinement tools : Use SHELXL (for small molecules) to refine X-ray data, adjusting thermal parameters and occupancy.

- Validation metrics : Cross-check R-factors (<5%), residual density maps, and hydrogen-bond geometry.

- DFT calculations : Compare optimized structures (B3LYP/6-31G*) with crystallographic coordinates. Address torsional mismatches using conformational sampling (e.g., Molecular Dynamics simulations) .

Q. What in vitro models are appropriate for assessing the compound’s anticancer potential?

- Methodological Answer :

- Cell lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.

- Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays.

- IC determination : Compare with cisplatin (positive control). For example, IC values <10 µM suggest high potency.

- Toxicity screening : Evaluate in non-cancerous cells (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.